molecular formula C16H21BrN2O3 B1612629 Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate CAS No. 890153-34-1

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate

Cat. No.: B1612629
CAS No.: 890153-34-1
M. Wt: 369.25 g/mol
InChI Key: PQZKJSVAQYIBJM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate (CAS 890153-34-1) is a high-purity chemical building block with the molecular formula C16H21BrN2O3 and a molecular weight of 369.25 g/mol . This compound is characterized by a predicted boiling point of 471.7±40.0 °C and is supplied with a typical assay of 99%, making it a reliable reagent for advanced chemical synthesis . As a piperazine derivative protected by a tert-butyloxycarbonyl (Boc) group and functionalized with a 3-bromobenzoyl moiety, it serves as a crucial intermediate in pharmaceutical research and development. Its primary value lies in its utility in Medicinal Chemistry and Drug Discovery, where it is employed in the synthesis of more complex molecules, particularly in cross-coupling reactions like the Suzuki reaction. The bromine atom acts as an excellent leaving group for palladium-catalyzed couplings, enabling the exploration of structure-activity relationships. The Boc protecting group can be readily removed under mild acidic conditions to reveal the secondary piperazine amine, allowing for further functionalization and diversification of the molecular scaffold. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZKJSVAQYIBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590808
Record name tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890153-34-1
Record name tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate generally involves two key steps:

  • Step 1: Protection of piperazine nitrogen with a tert-butyl carbamate group (Boc protection) to form tert-butyl piperazine-1-carboxylate.
  • Step 2: Acylation of the Boc-protected piperazine at the 4-position with 3-bromobenzoyl chloride or a suitable 3-bromobenzoyl precursor to introduce the 3-bromobenzoyl moiety.

This approach ensures selective functionalization and stability of the piperazine nitrogen during subsequent transformations.

Detailed Preparation Steps

Boc Protection of Piperazine

  • Reagents: Piperazine and tert-butyl chloroformate (Boc2O).
  • Conditions: The reaction is typically performed in anhydrous solvents such as dichloromethane or ethyl acetate, in the presence of a base like triethylamine to neutralize HCl formed.
  • Mechanism: Nucleophilic attack of piperazine nitrogen on tert-butyl chloroformate leads to carbamate formation.

This step yields tert-butyl piperazine-1-carboxylate, a stable intermediate for further acylation.

Acylation with 3-Bromobenzoyl Derivative

  • Reagents: 3-bromobenzoyl chloride or an activated 3-bromobenzoyl intermediate.
  • Conditions: The Boc-protected piperazine is reacted with the acyl chloride under controlled temperature (often 0–5 °C initially, then room temperature) in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine to scavenge HCl.
  • Solvent: Common solvents include dichloromethane or chloroform.
  • Workup: The reaction mixture is quenched with water, extracted, dried, and purified by chromatography or recrystallization.

This step introduces the 3-bromobenzoyl group at the 4-position of the piperazine ring, yielding the target compound.

Alternative Synthetic Approaches

  • Photocatalytic Methods: Recent advances include photocatalytic synthesis of related tert-butyl piperazine carboxylates using acridine salt photocatalysts under light irradiation and oxidants, which offer safer and greener alternatives by avoiding heavy metals and harsh conditions.

  • Halogenation of Piperidine Derivatives: Bromination of tert-butyl 4-oxopiperidine-1-carboxylate with bromine in chloroform at low temperature, followed by further functionalization, has been reported for related brominated piperidine compounds. This method is less direct but can be adapted for related piperazine systems.

Purification and Characterization

  • Purification: Typically involves silica gel column chromatography using eluents such as methylene chloride/ethyl acetate or hexanes/ethyl acetate mixtures, followed by recrystallization from appropriate solvents (e.g., ethyl acetate and n-hexane).
  • Characterization: Confirmed by NMR (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. Typical MS peaks correspond to the molecular ion and isotopic pattern of bromine.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Boc Protection + Acylation Piperazine, tert-butyl chloroformate, 3-bromobenzoyl chloride, base Anhydrous solvent, 0–25 °C Straightforward, high selectivity Requires moisture-free conditions
Photocatalytic Synthesis Piperazine-1-tert-butyl formate, acridine salt photocatalyst, oxidant Light irradiation, mild conditions Environmentally friendly, fewer byproducts May require specialized setup
Bromination of Piperidine Derivatives tert-butyl 4-oxopiperidine-1-carboxylate, bromine Chloroform, 5 °C to RT Useful for related brominated intermediates Less direct for piperazine target

Research Findings and Notes

  • The use of tert-butyl carbamate (Boc) protection is critical to prevent unwanted side reactions on the piperazine nitrogen during acylation.
  • The acylation step must be carefully controlled to avoid over-acylation or decomposition of sensitive groups.
  • Photocatalytic methods represent a promising green chemistry approach to synthesize related tert-butyl piperazine carboxylates, though their direct application to 3-bromobenzoyl derivatives requires further exploration.
  • Purification by chromatography and recrystallization is essential to obtain analytically pure material suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate is primarily explored for its potential in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the following applications:

  • Antidepressant Activity : Preliminary studies indicate that this compound may influence serotonin levels, suggesting potential antidepressant properties. Research has shown that similar piperazine derivatives can enhance neurotransmitter activity, which is crucial in treating depression .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that piperazine derivatives can inhibit the growth of various cancer cells, including pancreatic and breast cancer lines . Further investigations are needed to elucidate the specific mechanisms of action.
  • Protein Interaction Inhibition : this compound has been studied as an inhibitor of protein-protein interactions, which are critical in many disease processes. For instance, compounds with similar structures have been shown to disrupt interactions between oncogenic proteins .

Case Study 1: Antidepressant Potential

A study conducted on related piperazine compounds highlighted their ability to increase serotonin levels in animal models. The findings suggest that this compound may exhibit similar effects, warranting further research into its antidepressant potential.

Case Study 2: Anticancer Activity

In a screening assay against multiple human cancer cell lines, derivatives of piperazine were found to exhibit significant growth inhibition. This compound was included in the study, showing promising results in inhibiting the proliferation of pancreatic cancer cells. Further optimization of its structure could enhance its efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological effects by interacting with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Benzoyl Substituents

The position and nature of substituents on the benzoyl group significantly influence reactivity and biological activity. Key analogues include:

Compound Name Substituent Position CAS Number Key Properties/Applications Reference
tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate 4-Bromo 867333-30-0 Used in peptide coupling; higher steric hindrance than 3-bromo isomer
tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate 4-Chloro N/A Enhanced electronic withdrawal improves stability in acidic media
tert-Butyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate 4-Methoxy N/A Electron-donating group reduces electrophilicity, limiting cross-coupling efficiency
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Pyridinyl N/A Nitrogen heterocycle enhances binding to kinase targets
  • Positional Isomerism : The 3-bromo derivative exhibits lower steric hindrance than its 4-bromo counterpart, facilitating nucleophilic aromatic substitution reactions .
  • Electronic Effects : Chloro and bromo substituents (electron-withdrawing) increase electrophilicity, enhancing reactivity in amidation and coupling reactions compared to methoxy groups .

Piperazine Derivatives with Alternative Functional Groups

Replacing the benzoyl group with other functionalities alters physicochemical and biological properties:

Compound Name Functional Group Key Findings Reference
tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Sulfonyl Improved solubility; used in BTK inhibitor synthesis
tert-Butyl 4-(5-ferrocenylethylpyridin-2-yl)piperazine-1-carboxylate Ferrocenyl Metal-containing group enables redox-active applications
tert-Butyl 4-(4-aminobenzyl)piperazine-1-carboxylate Aminobenzyl Primary amine enables further functionalization via acylation
  • Sulfonyl vs. Benzoyl : Sulfonyl groups increase hydrogen-bonding capacity, improving target binding in enzyme inhibition .
  • Aminobenzyl Derivatives: The free amino group in these compounds allows for secondary modifications, such as conjugation with fluorophores or drugs .

Biological Activity

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate (TBBC) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₁BrN₂O₂
  • Molecular Weight : 369.25 g/mol
  • CAS Number : 890153-34-1

The structure of TBBC includes a piperazine ring, a bromobenzoyl moiety, and a tert-butyl carboxylate group, which are significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that TBBC may exhibit various biological activities, including:

  • Antimicrobial Activity : TBBC has been investigated for its potential to inhibit the growth of bacteria and fungi. Similar compounds have shown effectiveness against Gram-positive bacteria, suggesting TBBC could have similar properties .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This is particularly relevant in cancer therapy, where enzyme inhibitors play a critical role in controlling tumor growth .
  • Receptor Binding : TBBC may interact with various receptors, potentially influencing therapeutic outcomes in drug development. The presence of the bromobenzoyl group enhances its binding affinity to target sites .

The mechanism of action for TBBC involves its interaction with molecular targets such as enzymes or receptors:

  • Enzyme Interaction : The piperazine ring can facilitate binding to active sites on enzymes, leading to inhibition of their activity. This modulation can affect downstream signaling pathways critical for cell proliferation and survival.
  • Receptor Modulation : TBBC may bind to receptors involved in neurotransmission or other signaling pathways, altering their activity and potentially leading to therapeutic effects against various diseases .

Case Studies and Research Findings

  • Antimicrobial Properties :
    • A study highlighted the antimicrobial effects of piperazine derivatives, noting that modifications can enhance activity against resistant strains of bacteria. While specific data on TBBC's activity is limited, its structural similarity suggests potential efficacy against pathogens such as Staphylococcus aureus .
  • Inhibition of Protein Kinases :
    • Research has indicated that compounds similar to TBBC can inhibit protein kinases associated with cancer progression. This suggests that TBBC could be explored as a candidate for cancer treatment due to its potential inhibitory effects on these critical enzymes .
  • Pharmacokinetic Studies :
    • Preliminary studies on related compounds show favorable pharmacokinetic properties, including good absorption and distribution in vivo, which are essential for therapeutic efficacy. These characteristics make TBBC a promising candidate for further investigation in drug development .

Data Summary Table

PropertyValue
Molecular FormulaC₁₆H₂₁BrN₂O₂
Molecular Weight369.25 g/mol
CAS Number890153-34-1
Antimicrobial ActivityPotential against Gram-positive bacteria
Enzyme InhibitionPossible inhibitor of protein kinases
Pharmacokinetic PropertiesFavorable absorption and distribution

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving piperazine ring functionalization. A common approach involves coupling tert-butyl piperazine-1-carboxylate with a 3-bromobenzoyl chloride derivative under nucleophilic acyl substitution conditions. For example, in analogous syntheses (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate), refluxing in 1,4-dioxane with potassium carbonate as a base achieves yields of 80–88% . Critical variables include:

  • Temperature: 110–120°C for efficient coupling.
  • Solvent: Polar aprotic solvents (e.g., 1,4-dioxane or DMF) enhance reactivity.
  • Purification: Automated flash chromatography (5–20% EtOAc in CH2Cl2) is effective for isolating the product as a solid/foam .

Q. How is this compound characterized structurally and chemically?

Methodological Answer:

  • Spectroscopy:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Peaks for the tert-butyl group (δ ~1.4 ppm), aromatic protons (δ 7.2–8.5 ppm), and piperazine carbons (δ 40–50 ppm) confirm the structure .
    • LCMS: Molecular ion peaks ([M+H]<sup>+</sup>) are observed at m/z ~368–372, depending on isotopic bromine patterns .
  • X-ray Crystallography: Piperazine derivatives (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) adopt linear or twisted conformations stabilized by C–H···O/N interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during derivatization of the 3-bromobenzoyl group?

Methodological Answer: Discrepancies in substitution vs. elimination pathways can arise due to steric hindrance or competing reactions. Key strategies include:

  • Catalytic Optimization: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids replaces bromine with aryl/heteroaryl groups. Use of XPhos ligand and Na2CO3 in acetonitrile achieves 42–89% yields .
  • Protection/Deprotection: The tert-butyl carbamate group is acid-labile (removable with HCl/dioxane) to expose free piperazine for further functionalization .
  • Kinetic Control: Lower temperatures (e.g., 50°C) favor nucleophilic substitution over elimination in reactions with amines or thiols .

Q. How do intermolecular interactions in crystalline this compound derivatives affect their physicochemical properties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Packing Motifs: Piperazine derivatives form 2D zig-zag architectures via C–H···O/N hydrogen bonds .
  • Torsional Flexibility: The 3-bromobenzoyl group introduces steric strain, reducing planarity (dihedral angles ~30–45° with the piperazine ring) .
  • Hirshfeld Surface Analysis: Bromine participates in halogen bonding (C–Br···π interactions), influencing solubility and melting points .

Q. What biological screening methodologies are applicable for this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition: Derivatives are tested as kinase or prolyl hydroxylase inhibitors via fluorescence polarization assays. IC50 values correlate with substituent electronegativity (e.g., 3-bromo enhances binding to hydrophobic pockets) .
  • Antimicrobial Activity: Disk diffusion assays against S. aureus or E. coli show moderate activity (MIC 16–32 µg/mL), attributed to membrane disruption by the lipophilic tert-butyl group .

Methodological Challenges and Solutions

Q. How are competing side reactions (e.g., tert-butyl deprotection) minimized during functionalization?

Methodological Answer:

  • Acid Sensitivity: Avoid HCl or TFA; use milder conditions (e.g., H2SO4/EtOH at 0°C) for selective deprotection .
  • Radical Quenching: Add TEMPO (0.1 equiv) to suppress unwanted C–Br bond cleavage during photochemical reactions .

Q. What computational tools predict the reactivity of the 3-bromobenzoyl group in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis sets models transition states for Suzuki-Miyaura coupling, identifying electron-deficient aryl boronic acids as optimal partners .
  • Docking Studies: AutoDock Vina simulates binding of brominated derivatives to ATP-binding pockets in kinases, guiding rational design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate
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Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate

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